2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester
Description
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
cyclohexyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O4/c1-21-15-7-8-16-12(10-15)9-13(11-17(16)19)18(20)22-14-5-3-2-4-6-14/h7-11,14,19H,2-6H2,1H3 |
InChI Key |
YLDSGUQUOBPSLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- with cyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-7-methoxy-, cyclohexyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active naphthalene derivative .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Ester Groups
The following compounds share the naphthalenecarboxylic acid backbone but differ in substituent positions, ester groups, or functional groups (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
Lipophilicity and Bioavailability :
- The cyclohexyl ester in the target compound increases lipophilicity compared to methyl or ethyl esters, which may enhance membrane permeability in drug delivery .
- The 4,5-dihydroxy-7-methoxy-methyl ester (90539-46-1) contains two hydroxyl groups, increasing polarity and hydrogen-bonding capacity, which could improve water solubility but reduce blood-brain barrier penetration .
Stability and Reactivity :
- Methoxy groups (e.g., 7-OCH₃ in the target compound) generally enhance stability against oxidative degradation compared to hydroxyl groups. However, the hydroxyl group at position 4 may render the compound susceptible to glucuronidation or sulfation in metabolic pathways .
- Cyclohexyl esters (e.g., benzeneacetic acid cyclohexyl ester, 42288-75-5) are more resistant to hydrolysis than methyl esters due to steric hindrance, extending half-life in biological systems .
Biological Activity
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester (CAS No. 350047-72-2) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20O4
- Molecular Weight : 300.3 g/mol
- InChI Key : UCTFURMMZLZQNG-UHFFFAOYSA-N
The compound features a naphthalene ring system with a carboxylic acid moiety and methoxy and hydroxy substituents, which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The following sections summarize key findings related to these activities.
Antitumor Activity
Several studies have highlighted the antitumor potential of naphthalene derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of naphthalene derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
| Study | Findings |
|---|---|
| Showed reduction in TNF-alpha and IL-6 levels in treated animal models. | |
| Highlighted the inhibition of NF-kB signaling pathway as a mechanism for anti-inflammatory action. |
Antimicrobial Activity
2-Naphthalenecarboxylic acid derivatives have also been evaluated for their antimicrobial properties against various pathogens.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Significant growth inhibition observed at low concentrations. |
| Escherichia coli | Moderate antibacterial activity noted in susceptibility testing. |
Structure-Activity Relationship (SAR)
The biological activity of 2-Naphthalenecarboxylic acid derivatives is influenced by structural modifications:
- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability, increasing overall activity.
- Methoxy Substituents : Methoxy groups can improve lipophilicity, facilitating cell membrane penetration.
- Cyclohexyl Group : This moiety may contribute to hydrophobic interactions with biological targets.
Case Studies
- Case Study on Antitumor Effects :
- A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis via caspase activation, leading to cell cycle arrest.
- Case Study on Anti-inflammatory Mechanisms :
- In vivo experiments showed that administration of the compound resulted in decreased paw edema in rat models, correlating with reduced levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
